ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate
Description
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety and a piperidine ring esterified at the 4-position. This structure combines electron-rich aromatic systems (pyridazine and pyrazole) with a conformationally flexible piperidine backbone, making it a candidate for pharmaceutical and agrochemical research. Its synthesis and structural characterization likely employ crystallographic tools such as SHELXL for refinement and ORTEP-III for molecular visualization . Validation of its crystal structure would adhere to protocols outlined in modern crystallographic standards .
Properties
IUPAC Name |
ethyl 1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-22-15(21)12-6-10-19(11-7-12)13-4-5-14(18-17-13)20-9-3-8-16-20/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGCRIWPDXGHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.
Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.
Formation of the Piperidine Ring: The pyridazine derivative is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring is often associated with enhanced antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit enzymes involved in various metabolic pathways. For instance, its interaction with SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2) has been documented, suggesting implications for treating diseases where SHP2 is implicated, such as certain cancers .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies have provided insights into the compound's potential mechanisms of action and therapeutic efficacy .
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes. These methods often include reactions involving piperidine derivatives and pyridazinones, utilizing various reagents to achieve the desired product with high yield and purity .
Characterization Methods
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are commonly employed to validate the chemical identity and assess the quality of the compound .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |
| Study B | Antimicrobial Properties | Showed efficacy against E. coli and S. aureus. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of SHP2 with potential therapeutic implications. |
Mechanism of Action
The mechanism of action of ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Key examples include patented therapeutic agents and synthetic intermediates, as highlighted below:
Bradykinin B2 Receptor Antagonists (Patent EP2023)
A European patent (2023) discloses derivatives like 1-((S)-1-(3-chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione, which share the pyrazole motif but incorporate quinoline and imidazolidinedione groups . Key differences include:
- Core Heterocycle: The target compound uses pyridazine, whereas the patent analog employs quinoline. Pyridazine’s electron-deficient nature may alter binding kinetics compared to quinoline’s planar aromatic system.
- Substituents : The patent compound includes chloro-fluoro-phenyl and imidazolidinedione groups, suggesting enhanced receptor selectivity. The target compound’s piperidine-4-carboxylate may confer better solubility.
Pyrimidine-Based Analogs (Hairui Chemical, 2025)
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate (CAS 1007344-02-6) and its carboxylic acid derivative (CAS 1006334-19-5) provide a direct structural comparison :
| Property | Target Compound | Pyrimidine Analog (CAS 1007344-02-6) |
|---|---|---|
| Core Heterocycle | Pyridazine | Pyrimidine |
| Pyrazole Substitution | 1H-Pyrazol-1-yl at pyridazine-6-position | 1,5-Dimethyl-1H-pyrazol-4-yl at pyrimidine-4-position |
| Piperidine Substitution | Ethyl ester at position 4 | Ethyl ester at position 3 |
| Additional Groups | None | Trifluoromethyl at pyrimidine-6-position |
| Molecular Weight | ~349.37 g/mol (estimated) | 397.39 g/mol |
Key Implications :
- Trifluoromethyl Effect : The pyrimidine analog’s -CF₃ group increases lipophilicity and metabolic stability, a common strategy in drug design.
- Piperidine Position : Esterification at piperidine-4 (target) vs. 3 (analog) may alter conformational flexibility, impacting target engagement or pharmacokinetics.
Carboxylic Acid Derivatives (CAS 1006334-19-5)
The acid derivative of the pyrimidine analog (CAS 1006334-19-5) lacks the ethyl ester, replacing it with a carboxylic acid. This modification likely improves water solubility and enables ionic interactions in biological systems, though it may reduce cell membrane permeability compared to the esterified target compound .
Research Findings and Hypotheses
- Structural Insights : Crystallographic data (via SHELX and ORTEP-III ) would clarify conformational preferences of the piperidine ring, critical for docking studies.
- SAR Trends : Trifluoromethyl groups (as in the pyrimidine analog) often boost potency but may introduce toxicity risks absent in the target compound.
Biological Activity
Ethyl 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic potentials based on various research findings.
Chemical Structure and Synthesis
The compound has a complex structure featuring a piperidine ring, a pyridazine moiety, and a pyrazole substituent. The synthesis typically involves multi-step reactions that include the formation of the piperidine core followed by the introduction of the pyrazole and pyridazine groups. The synthetic pathway often utilizes reagents like ethyl acetoacetate and various catalysts to achieve the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
A notable study reported that derivatives of similar structures displayed IC50 values ranging from 0.5 to 10 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
This compound has also demonstrated significant antimicrobial activity. In vitro tests revealed:
- Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with MIC values ranging from 0.01 to 0.1 mg/mL.
This suggests its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. In particular, it has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, which could be beneficial in treating chronic inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in cancer progression, such as tyrosine kinases.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, contributing to oxidative stress and cell death .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study on A549 lung cancer cells showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 5 | 70 |
| MCF-7 | 4 | 65 |
| A549 | 3 | 75 |
This data underscores its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
